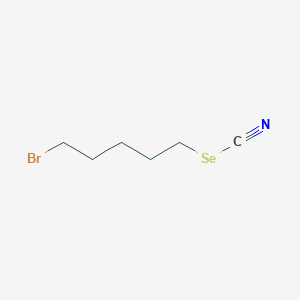
Selenocyanic acid, 5-bromopentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenocyanic acid, 5-bromopentyl ester is an organic compound with the molecular formula C6H10BrNSe It is a derivative of selenocyanic acid, where the hydrogen atom is replaced by a 5-bromopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Selenocyanic acid, 5-bromopentyl ester can be synthesized through the reaction of selenocyanic acid with 5-bromopentanol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
HSeCN+Br(CH2)5OH→SeCN(CH2)5Br+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Selenocyanic acid, 5-bromopentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the ester into selenides.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted selenocyanates.
Wissenschaftliche Forschungsanwendungen
Selenocyanic acid, 5-bromopentyl ester has several applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in the study of selenium’s biological functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism by which selenocyanic acid, 5-bromopentyl ester exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can influence their reactivity and stability. The compound may interact with enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Selenocyanic acid, 5-chloropentyl ester
- Selenocyanic acid, 5-iodopentyl ester
- Selenocyanic acid, 5-fluoropentyl ester
Uniqueness
Selenocyanic acid, 5-bromopentyl ester is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s behavior in various chemical processes, making it distinct from its chlorine, iodine, and fluorine counterparts.
Eigenschaften
CAS-Nummer |
169173-52-8 |
|---|---|
Molekularformel |
C6H10BrNSe |
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
5-bromopentyl selenocyanate |
InChI |
InChI=1S/C6H10BrNSe/c7-4-2-1-3-5-9-6-8/h1-5H2 |
InChI-Schlüssel |
DQUTUSRIAGIGIO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC[Se]C#N)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
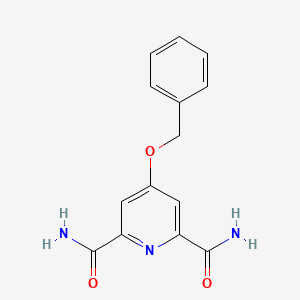
![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
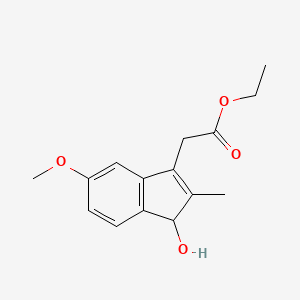
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
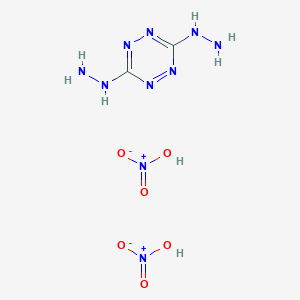
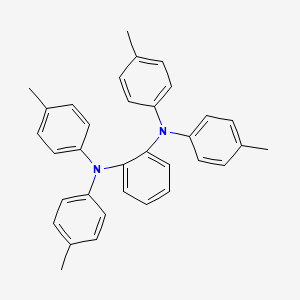
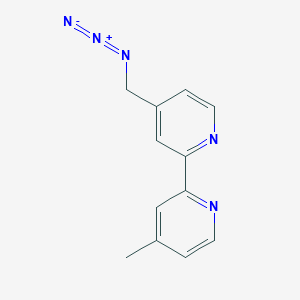
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)

